molecular formula C19H20N2O B2876941 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 367251-32-9

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B2876941
CAS No.: 367251-32-9
M. Wt: 292.382
InChI Key: JLECVQFDYUGISI-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals

Mechanism of Action

Target of Action

The primary targets of indole derivatives, such as 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, are often various receptors in the body . Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to these receptors . This compound may also show more potency and selectivity against human tumor cell lines (NCI-60) and significant inhibitory activity towards renal cancer cells (A498) .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in the body. The compound binds to its target receptors, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes can vary depending on the specific targets and the physiological context.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they can influence the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants . They can also impact the pathways involved in cancer progression .

Result of Action

The result of the compound’s action can be diverse, depending on its targets and the biochemical pathways it affects. For instance, it can exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . In the context of cancer, it can inhibit the growth and proliferation of tumor cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors like the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual can impact the compound’s action .

Biochemical Analysis

Biochemical Properties

1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The interactions often involve binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound has been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities, which are mediated through its interactions with specific biomolecules .

Cellular Effects

The effects of 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the cytoplasm, nucleus, or mitochondria, where they exert their biological effects .

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium(II) acetate, triethylamine, and various solvents like toluene and acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O.ClH/c1-2-22-14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19;/h3-10,18,20-21H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKRFLONNFHPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367251-32-9
Record name 1H-Pyrido[3,4-b]indole, 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367251-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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